molecular formula C8H8Cl2N2O B12976015 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine

Cat. No.: B12976015
M. Wt: 219.06 g/mol
InChI Key: ISROCBGHZGNLRP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is a heterocyclic compound that features both pyrimidine and oxepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated pyrimidine derivative with an oxepine precursor in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce oxepine-pyrimidine ketones .

Mechanism of Action

The mechanism by which 2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,6,8,9-tetrahydrooxepino[4,5-D]pyrimidine is unique due to its combined oxepine and pyrimidine rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2,4-dichloro-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine

InChI

InChI=1S/C8H8Cl2N2O/c9-7-5-1-3-13-4-2-6(5)11-8(10)12-7/h1-4H2

InChI Key

ISROCBGHZGNLRP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC2=C1C(=NC(=N2)Cl)Cl

Origin of Product

United States

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